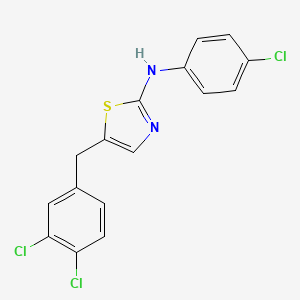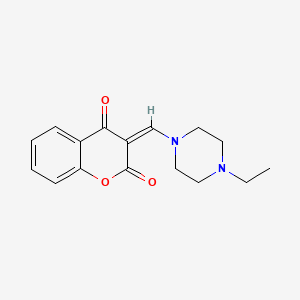
N-(2-bromo-4-butylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-butylphenyl)acetamide is an organic compound with the molecular formula C12H16BrNO It is a derivative of acetamide, where the acetamide group is substituted with a 2-bromo-4-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-butylphenyl)acetamide typically involves the acylation of 2-bromo-4-butylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the acetamide derivative.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-butylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or ketones.
Reduction Reactions: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of N-(2-azido-4-butylphenyl)acetamide or N-(2-thio-4-butylphenyl)acetamide.
Oxidation: Formation of 2-bromo-4-butylbenzoic acid or 2-bromo-4-butylbenzophenone.
Reduction: Formation of N-(2-bromo-4-butylphenyl)ethylamine.
Scientific Research Applications
N-(2-bromo-4-butylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the development of novel polymers and advanced materials due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-butylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the butyl group play crucial roles in binding to these targets, thereby modulating their activity. The acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-methylphenyl)acetamide
- N-(2-chloro-4-butylphenyl)acetamide
- N-(2-bromo-4-ethylphenyl)acetamide
Uniqueness
N-(2-bromo-4-butylphenyl)acetamide is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties and influences its reactivity and binding affinity. Compared to its analogs, this compound exhibits different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
143359-99-3 |
|---|---|
Molecular Formula |
C12H16BrNO |
Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-(2-bromo-4-butylphenyl)acetamide |
InChI |
InChI=1S/C12H16BrNO/c1-3-4-5-10-6-7-12(11(13)8-10)14-9(2)15/h6-8H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
CDHHTOKVWKHCFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)NC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Bromo-5-(3-chlorophenyl)-2-(5-methylthiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12157356.png)
![4-tert-butyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide](/img/structure/B12157360.png)
![2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B12157364.png)
![2-[(3-ethoxypropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157372.png)
![5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12157378.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12157386.png)

![methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12157395.png)
![2-[(2-methoxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157401.png)


![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B12157413.png)
![5-[(2,5-Dimethylphenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12157424.png)
![N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B12157437.png)
